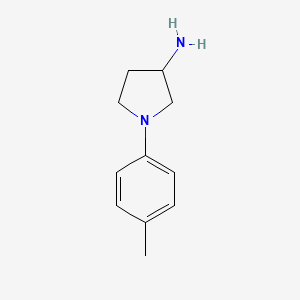

![molecular formula C11H14ClNO2 B1420333 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide CAS No. 40023-39-0](/img/structure/B1420333.png)

2-chloro-N-[(3-methoxyphenyl)methyl]propanamide

説明

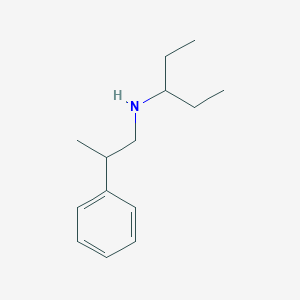

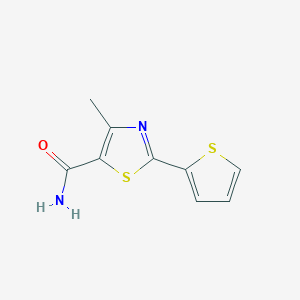

“2-chloro-N-[(3-methoxyphenyl)methyl]propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanamide backbone with a chlorine atom attached to the second carbon and a 3-methoxyphenylmethyl group attached to the nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 360.6±22.0 °C at 760 mmHg, and a flash point of 171.9±22.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学的研究の応用

Bioactive Constituents and Antimicrobial Activity

A study identified methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, which is structurally related to 2-chloro-N-[(3-methoxyphenyl)methyl]propanamide, as a bioactive constituent of Jolyna laminarioides. This compound exhibited inhibitory activity against chymotrypsin and showed activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Melatonin Receptor Binding

Another study investigated a series of substituted phenylalkyl amides, similar to this compound, for their potential as melatonin analogs. It was found that certain structures within this group had high binding affinity for the melatonin receptor in chicken brain, suggesting potential applications in sleep-related research and therapies (Garratt et al., 1996).

Crystal Structure and Anti-Mycobacterium Activity

Research on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, a compound related to this compound, explored its crystal structure and biological activity. The compound showed activity against Mycobacterium phlei, indicating potential for antimicrobial applications (Bai et al., 2012).

Microbial Asymmetric Reduction and Pharmaceutical Synthesis

A study focused on microbial asymmetric reduction of methyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropionate to produce chiral compounds used in pharmaceutical synthesis. This process is relevant for synthesizing complex pharmaceutical compounds (Nishida et al., 1995).

Synthesis of Cardiovascular Drug Precursors

Research on asymmetric reduction of 2-chloro-3-oxo-ester highlighted the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, an advanced chiral synthon for cardiovascular drugs like diltiazem. This demonstrates the importance of such compounds in the synthesis of critical pharmaceuticals (Cheng Chen et al., 2021).

Antimicrobial and Cytotoxic Activities

A study synthesized novel propanamide derivatives and investigated their antimicrobial and cytotoxic activities. Compounds like this compound could potentially lead to new antibacterial and anticancer agents (Dawbaa et al., 2021).

Synthesis and Antimicrobial Properties

Another research synthesized and tested the antimicrobial properties of 3-(4-acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. These compounds showed significant antibacterial and antifungal activity, indicating a potential for developing new antimicrobial agents (Baranovskyi et al., 2018).

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the c (=o)—n (h)—car—car torsion angle of −3370 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It is worth noting that similar compounds have been involved in multistep synthesis reactions, including nitration, conversion from the nitro group to an amine, and bromination . The downstream effects of these pathways would depend on the specific context and targets involved.

特性

IUPAC Name |

2-chloro-N-[(3-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBSXOOGFLDARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CC=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)

![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)

![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)

![4-[(Oxiran-2-yl)methyl]thiomorpholine](/img/structure/B1420267.png)

![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)